molecular formula C6H4BrClFN B8782522 5-(Bromomethyl)-2-chloro-3-fluoropyridine CAS No. 904745-61-5

5-(Bromomethyl)-2-chloro-3-fluoropyridine

Cat. No. B8782522
M. Wt: 224.46 g/mol
InChI Key: JIHHGLWJEUIQOP-UHFFFAOYSA-N
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Patent
US07919519B2

Procedure details

A mixture of 5-(bromomethyl)-2-chloro-3-fluoropyridine (2.0 g, 8.91 mmol) and hexamethylenetetramine (2.75 g, 19.6 mmol) in 50% aqueous acetic acid (53 ml) was heated to reflux. After 1 hour, the mixture was cooled to room temperature, neutralized carefully with solid NaHCO3 (73.7 g), diluted with water (400 mL) and extracted with dichloromethane (2×100 mL). The combined organic extracts were dried over anhydrous sodium sulfate, concentrated on a rotary evaporator and purified by silica gel column chromatography (hexane/ethyl acetate) to afford 6-chloro-5-fluoronicotinaldehyde as pale-yellow solid: 1H NMR (400 MHz, CDCl3) δ 10.12 (d, J=2.4 Hz, 1H), 8.72 (d, J=1.6 Hz, 1H), 7.94 (dd, J=2.0, 8.0 Hz, 1H); 19F NMR (376 MHz, CDCl3) δ −116.3.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
73.7 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:4]=[C:5]([F:10])[C:6]([Cl:9])=[N:7][CH:8]=1.C1N2CN3CN(C2)CN1C3.C([O-])(O)=[O:22].[Na+]>C(O)(=O)C.O>[Cl:9][C:6]1[C:5]([F:10])=[CH:4][C:3]([CH:2]=[O:22])=[CH:8][N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrCC=1C=C(C(=NC1)Cl)F
Name
Quantity
2.75 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
53 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
73.7 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=C(C=O)C=C1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.